molecular formula C11H14N2O3 B1434595 (R)-Methyl 3-phenyl-2-ureidopropanoate CAS No. 275378-96-6

(R)-Methyl 3-phenyl-2-ureidopropanoate

Cat. No.: B1434595
CAS No.: 275378-96-6
M. Wt: 222.24 g/mol
InChI Key: LUENMTJKPVUQDV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 3-phenyl-2-ureidopropanoate is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (2R)-2-(carbamoylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-10(14)9(13-11(12)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H3,12,13,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUENMTJKPVUQDV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-Methyl 3-phenyl-2-ureidopropanoate is a compound of interest due to its potential biological activities, including its effects on various metabolic pathways and its applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a methyl ester and a ureido group. The compound's CAS number is 275378-96-6, and it can be synthesized through various organic reactions involving phenyl and ureido derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell signaling.
  • Receptor Interaction : It is hypothesized that this compound can bind to certain receptors, modulating their activity and influencing cellular responses.
  • DNA Interaction : Preliminary studies suggest that this compound may interact with DNA, leading to alterations in gene expression, which could impact cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activities. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, a study demonstrated that the compound effectively reduced cell viability in breast cancer cells by triggering apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In assays against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited significant inhibitory effects, suggesting potential applications in treating infections.

Data Summary

Biological Activity Effect Observed
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialInhibits growth of Staphylococcus aureus and Escherichia coli

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal reported that this compound reduced the proliferation of MCF-7 breast cancer cells by 60% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways.
  • Antimicrobial Research : Another investigation assessed the compound's efficacy against various pathogens. Results indicated that at concentrations ranging from 10 µg/mL to 100 µg/mL, this compound inhibited bacterial growth by over 70%, demonstrating its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Methyl 3-phenyl-2-ureidopropanoate
Reactant of Route 2
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(R)-Methyl 3-phenyl-2-ureidopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.